molecular formula C17H20N2O6S2 B2672798 4-((4-methoxyphenyl)sulfonyl)-N-(4-sulfamoylphenyl)butanamide CAS No. 923065-50-3

4-((4-methoxyphenyl)sulfonyl)-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B2672798
CAS No.: 923065-50-3
M. Wt: 412.48
InChI Key: KCGYKTJKEABJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-methoxyphenyl)sulfonyl)-N-(4-sulfamoylphenyl)butanamide is a useful research compound. Its molecular formula is C17H20N2O6S2 and its molecular weight is 412.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Electronics

In the field of molecular electronics, simple and accessible aryl bromides, which are related to the chemical structure of interest, serve as crucial building blocks for thiol end-capped molecular wires. These precursors facilitate the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations, highlighting their importance in constructing molecular circuits and devices (Stuhr-Hansen et al., 2005).

Proton Exchange Membranes

Sulfonated compounds related to "4-((4-methoxyphenyl)sulfonyl)-N-(4-sulfamoylphenyl)butanamide" have been utilized in the development of proton exchange membranes for fuel cells. These membranes demonstrate high proton conductivity and are characterized by their comb-shaped sulfonated polymers, which are essential for efficient energy conversion in fuel cells (Kim, Robertson, & Guiver, 2008).

Anticancer Activity

Certain chalcone analogues with sulfonyl groups, which share functional groups with the compound , exhibit significant in vitro anticancer activities. These compounds have been shown to induce apoptotic cell death and cell cycle arrest in cancer cell lines while having minimal effects on non-cancerous cells, suggesting their potential as selective anticancer agents (Muškinja et al., 2019).

Environmental Remediation

Research into the microbial degradation of sulfonamide antibiotics, which share the sulfonamide group with "this compound," reveals a novel pathway involving ipso-hydroxylation followed by fragmentation. This process results in the breakdown of persistent environmental pollutants, aiding in the mitigation of antibiotic resistance propagation (Ricken et al., 2013).

Enzyme Inhibition

Sulfamides, including derivatives structurally related to the compound of interest, have shown therapeutic potential as enzyme inhibitors. They are utilized in designing inhibitors for a variety of enzymes, such as carbonic anhydrases and proteases, which are implicated in numerous diseases. This highlights the sulfamide moiety's significance in medicinal chemistry for developing novel therapeutics (Winum, Scozzafava, Montero, & Supuran, 2006).

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S2/c1-25-14-6-10-15(11-7-14)26(21,22)12-2-3-17(20)19-13-4-8-16(9-5-13)27(18,23)24/h4-11H,2-3,12H2,1H3,(H,19,20)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGYKTJKEABJDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.